molecular formula C10H12ClN6Na4O13P3 B12080146 Diinosine Pentaphosphate

Diinosine Pentaphosphate

Cat. No.: B12080146
M. Wt: 644.57 g/mol
InChI Key: XBTAHJADSWGPIG-UHFFFAOYSA-J
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Description

Diinosine Pentaphosphate is a dinucleotide compound composed of two inosine molecules linked by a chain of five phosphate groups. It is known for its role as a potent antagonist at P2X1 receptors, which are a type of purinergic receptor involved in various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diinosine Pentaphosphate can be synthesized through a multi-step chemical process. The synthesis typically involves the phosphorylation of inosine monophosphate (IMP) to form inosine diphosphate (IDP), followed by further phosphorylation to inosine triphosphate (ITP), inosine tetraphosphate (ITP4), and finally this compound. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound may involve enzymatic methods using specific kinases that catalyze the phosphorylation steps. These methods are preferred for their higher specificity and yield compared to purely chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: Diinosine Pentaphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diinosine Pentaphosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in nucleotide synthesis and as a standard in chromatographic analyses.

    Biology: Studied for its role in cellular signaling, particularly in purinergic signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in conditions involving P2X1 receptors, such as cardiovascular diseases and pain management.

    Industry: Utilized in the development of biosensors and diagnostic tools.

Mechanism of Action

Diinosine Pentaphosphate exerts its effects primarily by antagonizing P2X1 receptors. These receptors are ligand-gated ion channels that mediate various physiological responses to extracellular ATP. By binding to these receptors, this compound inhibits their activation, thereby modulating cellular responses such as muscle contraction, neurotransmission, and inflammation .

Comparison with Similar Compounds

  • Diadenosine Tetraphosphate (Ap4A)
  • Diadenosine Pentaphosphate (Ap5A)
  • Diuridine Tetraphosphate (Up4U)

Comparison: Diinosine Pentaphosphate is unique due to its high selectivity for P2X1 receptors compared to other diadenosine polyphosphates. This selectivity makes it particularly valuable in research focused on purinergic signaling. Additionally, its structure allows for specific interactions with molecular targets that are not as pronounced in similar compounds .

Properties

Molecular Formula

C10H12ClN6Na4O13P3

Molecular Weight

644.57 g/mol

IUPAC Name

tetrasodium;[[[5-(2,6-diamino-8-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H16ClN6O13P3.4Na/c11-9-14-3-6(12)15-10(13)16-7(3)17(9)8-5(19)4(18)2(28-8)1-27-32(23,24)30-33(25,26)29-31(20,21)22;;;;/h2,4-5,8,18-19H,1H2,(H,23,24)(H,25,26)(H2,20,21,22)(H4,12,13,15,16);;;;/q;4*+1/p-4

InChI Key

XBTAHJADSWGPIG-UHFFFAOYSA-J

Canonical SMILES

C(C1C(C(C(O1)N2C3=NC(=NC(=C3N=C2Cl)N)N)O)O)OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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